molecular formula C22H18ClF3N2O3S B4652389 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B4652389
M. Wt: 482.9 g/mol
InChI Key: KPKFIRKIWCBIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor (BCR) signaling pathway.

Mechanism of Action

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a crucial role in BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide binds to the active site of BTK and prevents its phosphorylation, thus inhibiting downstream signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in B-cells, inhibit BCR signaling, and reduce the production of cytokines and chemokines. It also has an immunomodulatory effect by reducing the activation of T-cells and natural killer (NK) cells. In preclinical studies, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has demonstrated potent antitumor activity in B-cell malignancies and has shown to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has some limitations in lab experiments, such as poor solubility in water and low stability in acidic conditions.

Future Directions

For 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide research include exploring its potential combination with other targeted therapies, identifying biomarkers for patient selection, and investigating its mechanism of resistance.

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-15-2-8-18(23)9-3-15)20-12-4-16(5-13-20)21(29)27-19-10-6-17(7-11-19)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFIRKIWCBIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.